Benzyl (2-oxopyrrolidin-3-yl) carbonate
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Overview
Description
Benzyl (2-oxopyrrolidin-3-yl) carbonate is a chemical compound with the molecular formula C({12})H({13})NO(_{4}). It is characterized by a benzyl group attached to a pyrrolidinone ring through a carbonate linkage. This compound is of interest in various fields due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (2-oxopyrrolidin-3-yl) carbonate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-oxopyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-oxopyrrolidin-3-yl) carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or carbonates.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbonate derivatives, while reduction can produce benzyl alcohols.
Scientific Research Applications
Chemistry
In chemistry, benzyl (2-oxopyrrolidin-3-yl) carbonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural features allow it to act as a probe in biochemical assays.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to form stable conjugates with bioactive molecules makes it a candidate for prodrug design.
Industry
Industrially, this compound is used in the production of polymers and coatings. Its reactivity with various functional groups allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which benzyl (2-oxopyrrolidin-3-yl) carbonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carbonate group can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- Benzyl (2-oxopyrrolidin-1-yl) carbonate
- Ethyl (2-oxopyrrolidin-3-yl) carbonate
Uniqueness
Benzyl (2-oxopyrrolidin-3-yl) carbonate is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
CAS No. |
78282-53-8 |
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Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
benzyl (2-oxopyrrolidin-3-yl) carbonate |
InChI |
InChI=1S/C12H13NO4/c14-11-10(6-7-13-11)17-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) |
InChI Key |
HIDQSVXSROJPSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1OC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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